molecular formula C7H16ClNO B12952081 ((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride

((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride

Cat. No.: B12952081
M. Wt: 165.66 g/mol
InChI Key: QLYYPLZUYAJOGW-UOERWJHTSA-N
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Description

((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride is a chiral pyrrolidine derivative featuring an ethyl substituent at the 4-position and a hydroxymethyl group at the 3-position of the pyrrolidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. This compound serves as a critical intermediate in drug synthesis, particularly for chiral molecules requiring precise stereochemical control . Its (3R,4R) configuration distinguishes it from epimeric or diastereomeric forms, which can exhibit divergent biological activities .

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

[(3R,4R)-4-ethylpyrrolidin-3-yl]methanol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-2-6-3-8-4-7(6)5-9;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m0./s1

InChI Key

QLYYPLZUYAJOGW-UOERWJHTSA-N

Isomeric SMILES

CC[C@H]1CNC[C@@H]1CO.Cl

Canonical SMILES

CCC1CNCC1CO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction. For instance, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related compound, can be synthesized by reacting (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam with N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: ((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are often used.

    Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups like halides or esters.

Scientific Research Applications

Chemistry: In chemistry, ((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride can be used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating stereochemically pure compounds.

Biology and Medicine: In biology and medicine, this compound could be explored for its potential as a pharmaceutical intermediate. Its chiral nature might make it suitable for the synthesis of enantiomerically pure drugs, which can have different biological activities compared to their racemic mixtures.

Industry: In the industrial sector, ((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride might be used in the production of advanced materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies, including molecular docking and in vitro assays, to elucidate its interactions at the molecular level.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of ((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ring Type Stereochemistry Notable Properties
((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride (Target) C₇H₁₆ClNO ~165.6* 4-Ethyl, 3-hydroxymethyl Pyrrolidine (3R,4R) Enhanced lipophilicity due to ethyl group
((3R,4R)-4-Methylpyrrolidin-3-yl)methanol hydrochloride C₆H₁₄ClNO 151.63 4-Methyl, 3-hydroxymethyl Pyrrolidine (3R,4R) Lower lipophilicity vs. ethyl analog
[(3S,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride C₆H₁₁ClF₃NO 213.61 4-Trifluoromethyl, 3-hydroxymethyl Pyrrolidine (3S,4R) High electronegativity; metabolic stability
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride C₅H₁₂ClNO 137.61 5-Methyl, 3-hydroxyl Pyrrolidine (3R,5R) Altered hydrogen bonding capacity
Rel-((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol hydrochloride C₅H₁₂ClNO₂ 153.61 4-Amino, 3-hydroxymethyl Tetrahydrofuran (3R,4R) Oxygen-containing ring; basic amino group
(3R,4R)-rel-3-Fluoro-4-piperidinol hydrochloride C₅H₁₁ClFNO 155.6 3-Fluoro, 4-hydroxyl Piperidine (3R,4R) Larger ring size; fluorine substituent

*Estimated based on methyl analog data .

Key Observations:
  • Electron Effects : Trifluoromethyl and fluorine substituents enhance metabolic stability and electronic properties, as seen in and .
  • Ring Size : Piperidine derivatives (6-membered ring) exhibit different conformational flexibility compared to pyrrolidine (5-membered) analogs .

Biological Activity

((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride is a compound of significant interest in pharmacology due to its structural similarity to various biologically active molecules. Its potential biological activities, particularly in relation to neurotransmitter systems and receptor interactions, warrant a detailed examination. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with an ethyl substitution at the 4-position and a hydroxymethyl group at the 3-position. The hydrochloride salt form enhances its solubility and bioavailability, which are critical for pharmacological applications.

The biological activity of ((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride appears to be mediated through its interaction with various neurotransmitter receptors, particularly dopamine receptors. Research indicates that modifications to the pyrrolidine structure can significantly influence binding affinity and functional efficacy at these receptors.

Structure-Activity Relationship (SAR)

Studies have demonstrated that small changes in the chemical structure can lead to substantial variations in receptor binding and activity. For example, compounds with O-alkylation at the pyrrolidine ring exhibited higher binding affinities compared to their N-alkylated counterparts .

Biological Activity Data

The following table summarizes key findings related to the biological activity of ((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride and its analogs:

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Activity
((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochlorideD2R1.77Antagonist
Analog A (O-alkylated)D2R0.436Antagonist
Analog B (N-alkylated)D2R2.57Weak Agonist

Case Studies

  • Dopamine Receptor Interaction : A study explored the binding affinities of various analogs of ((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride at dopamine receptors D2 and D3. The results indicated that O-alkylated derivatives showed enhanced binding compared to N-alkylated ones .
  • Antidepressant Activity : Another investigation assessed the potential antidepressant effects of this compound through its action on serotonin receptors. The findings suggested that it may exhibit mood-enhancing properties by modulating serotonergic transmission, although further studies are needed to confirm these effects in vivo .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of ((3R,4R)-4-Ethylpyrrolidin-3-yl)methanol hydrochloride. Preliminary data suggest favorable absorption characteristics due to its hydrochloride form, though detailed studies on metabolism and excretion are still required.

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